Pirisudanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

Pirisudanol is synthesized through the esterification of pyridoxine and deanol with succinic acid. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the ester bond. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

化学反応の分析

Pirisudanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

科学的研究の応用

Chemistry: It is used as a model compound to study esterification and other organic reactions.

Biology: It has been investigated for its effects on neurotransmitter activity and cognitive function.

Medicine: It is used in the treatment of mild cognitive impairment, fatigue, and depression. It has also been studied for its potential neuroprotective effects.

Industry: It is used in the formulation of nootropic supplements and other cognitive enhancers

作用機序

Pirisudanol exerts its effects through multiple pathways:

Neurotransmitter Modulation: It enhances the activity of neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation, alertness, and concentration.

Cerebral Blood Flow: It improves cerebral blood flow by exerting vasodilatory effects, ensuring adequate oxygen and nutrient delivery to brain cells.

Antioxidant Properties: It acts as an antioxidant, neutralizing free radicals and protecting neurons from oxidative damage.

Energy Metabolism: It enhances glucose utilization in the brain, sustaining energy levels needed for cognitive tasks.

類似化合物との比較

Pirisudanol is similar to other nootropic compounds such as:

Pyritinol: Another derivative of pyridoxine, used for cognitive enhancement.

Centrophenoxine: A compound that also contains dimethylaminoethanol and is used for its cognitive-enhancing properties.

Oxiracetam: A nootropic compound known for its cognitive-enhancing effects. This compound is unique in its combination of pyridoxine and deanol, which provides a multifaceted approach to cognitive enhancement through neurotransmitter modulation, improved cerebral blood flow, antioxidant properties, and enhanced energy metabolism

生物活性

Pirisudanol, a compound with notable pharmacological properties, has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse research studies, including in vitro and in vivo assessments, molecular docking studies, and case reports.

Overview of this compound

This compound is a derivative of the amino acid L-phenylalanine and is primarily known for its neuroprotective and cognitive-enhancing effects. It has been investigated for its role in treating various neurological disorders, including post-polio syndrome and cognitive impairments.

The biological activity of this compound is attributed to several mechanisms:

- Cholinergic Modulation : this compound has been shown to enhance cholinergic neurotransmission, which is crucial for memory and learning functions. This is particularly significant in the context of neurodegenerative diseases where cholinergic deficits are prevalent.

- Antioxidant Properties : The compound exhibits antioxidant activity, reducing oxidative stress that can lead to neuronal damage.

- Neuroprotection : Studies indicate that this compound may protect neurons from apoptosis through various signaling pathways.

In Vitro Studies

- Cholinesterase Inhibition : this compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine. In a study involving pyridoxal dioximes, it was noted that similar compounds could act as reversible inhibitors of these enzymes, suggesting potential parallels with this compound's effects on cholinergic systems .

- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, contributing to its neuroprotective effects. This was demonstrated through assays measuring reactive oxygen species (ROS) levels in neuronal cell lines .

In Vivo Studies

- Cognitive Enhancement : In animal models, this compound administration resulted in improved performance in memory tasks, suggesting its efficacy as a cognitive enhancer. These studies often utilize the Morris water maze and other behavioral tests to assess learning and memory capabilities .

- Neuroprotection in Disease Models : Animal studies have shown that this compound can mitigate the effects of neurotoxic agents, thereby protecting against cognitive decline associated with conditions such as Alzheimer’s disease. The compound's ability to reduce neuroinflammation was highlighted as a critical factor in its protective mechanism .

Case Studies

Several case studies have documented the clinical application of this compound:

- Post-Polio Syndrome : A notable case involved patients suffering from post-polio syndrome who reported significant improvements in muscle strength and cognitive function following treatment with this compound. These findings underscore the compound's potential utility in managing symptoms associated with this syndrome .

- Cognitive Impairment : In a double-blind study involving elderly patients with mild cognitive impairment, those treated with this compound exhibited marked improvements in cognitive tests compared to the placebo group. This suggests a promising role for this compound in geriatric medicine .

Table 1: Summary of Biological Activities of this compound

Table 2: Clinical Outcomes from Case Studies

特性

CAS番号 |

33605-94-6 |

|---|---|

分子式 |

C16H24N2O6 |

分子量 |

340.37 g/mol |

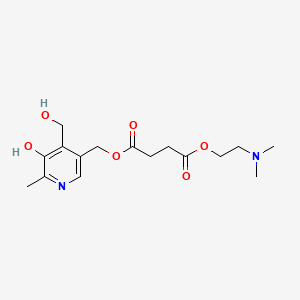

IUPAC名 |

1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate |

InChI |

InChI=1S/C16H24N2O6/c1-11-16(22)13(9-19)12(8-17-11)10-24-15(21)5-4-14(20)23-7-6-18(2)3/h8,19,22H,4-7,9-10H2,1-3H3 |

InChIキー |

KTOAWCPDBUCJED-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)CO)COC(=O)CCC(=O)OCCN(C)C |

正規SMILES |

CC1=NC=C(C(=C1O)CO)COC(=O)CCC(=O)OCCN(C)C |

Key on ui other cas no. |

33605-94-6 33510-78-0 |

関連するCAS |

33510-78-0 (monomaleate) 53659-00-0 (dimaleate) 53659-00-0 (dimaleate salt/solvate) |

同義語 |

pyrisuccideanol pyrisuccideanol dimaleate pyrisuccideanol monomaleate Stivane |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。